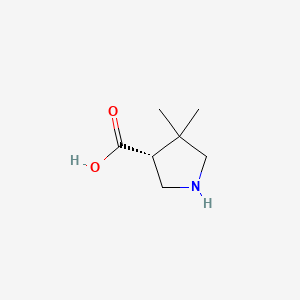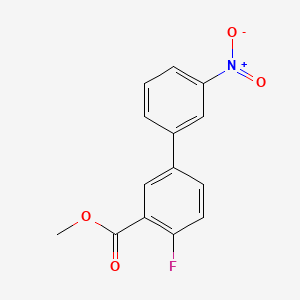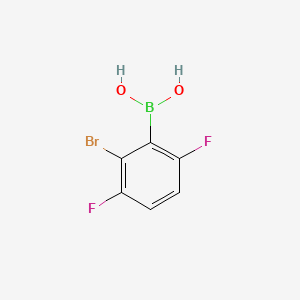
(2-Bromo-3,6-difluorophenyl)boronic acid
Vue d'ensemble
Description
“(2-Bromo-3,6-difluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used as building blocks and synthetic intermediates . This compound contains a boronic acid group, a bromine atom, and two fluorine atoms attached to a phenyl ring .
Synthesis Analysis
Boronic acids, including “(2-Bromo-3,6-difluorophenyl)boronic acid”, can be synthesized using various methods . One common method is the Suzuki-Miyaura coupling reaction, which is a type of cross-coupling reaction . This reaction is often used to synthesize biaryl compounds .
Molecular Structure Analysis
The molecular formula of “(2-Bromo-3,6-difluorophenyl)boronic acid” is C6H4BBrF2O2 . It contains a boronic acid group (B(OH)2), a bromine atom (Br), and two fluorine atoms (F) attached to a phenyl ring .
Chemical Reactions Analysis
Boronic acids, including “(2-Bromo-3,6-difluorophenyl)boronic acid”, are known for their ability to form stable transition complexes with sugars and amino acids . They are often used in Suzuki-Miyaura coupling reactions to create biaryl compounds .
Physical And Chemical Properties Analysis
The molecular weight of “(2-Bromo-3,6-difluorophenyl)boronic acid” is 236.81 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors .
Applications De Recherche Scientifique
Suzuki-Miyaura Coupling
(2-Bromo-3,6-difluorophenyl)boronic acid can be used as a reagent in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction used to form carbon-carbon bonds, which is a key process in organic chemistry .
Synthesis of Biaryl Compounds
This compound can be used in the synthesis of biaryl compounds . Biaryl compounds are a type of organic compound that contains two aryl groups connected by a single bond .
Preparation of Fluorinated Biphenyls
(2-Bromo-3,6-difluorophenyl)boronic acid can be used to prepare 4-bromo-2,3’,5’,6-tetrafluorobiphenyl . This is a key intermediate for the synthesis of 2,6-difluorinated oligophenyls, which are applicable in organic semiconductors .
Custom Synthesis
This compound can be used in custom synthesis for research purposes . This involves the creation of specific compounds tailored to the needs of the research .
Bulk Manufacturing
(2-Bromo-3,6-difluorophenyl)boronic acid can be used in bulk manufacturing . This involves the production of large quantities of the compound for use in various applications .
Sourcing and Procurement
This compound can be sourced and procured for use in various research applications . This involves obtaining the compound from suppliers and ensuring it is available for use in research .
Mécanisme D'action
Target of Action
The primary target of (2-Bromo-3,6-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and industrial applications .
Action Environment
The action of (2-Bromo-3,6-difluorophenyl)boronic acid is influenced by the reaction conditions of the SM cross-coupling process . The reaction conditions are exceptionally mild and functional group tolerant . It’s important to avoid contact with skin and eyes, formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Safety and Hazards
Orientations Futures
Boronic acids, including “(2-Bromo-3,6-difluorophenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their potential biological applications . They have shown anticancer, antibacterial, and antiviral activities, and they have also been used as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of boronic acids in medicinal chemistry is expected to continue and potentially lead to the development of new promising drugs .
Propriétés
IUPAC Name |
(2-bromo-3,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXDUHUMVYJZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659403 | |
| Record name | (2-Bromo-3,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260757-41-2 | |
| Record name | (2-Bromo-3,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3,6-difluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)


![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)
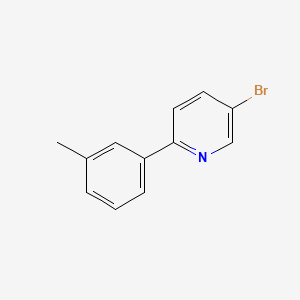


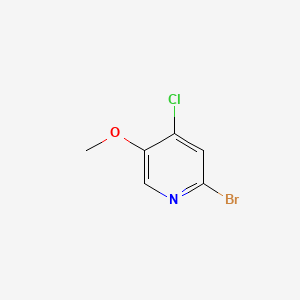
![N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B573022.png)


